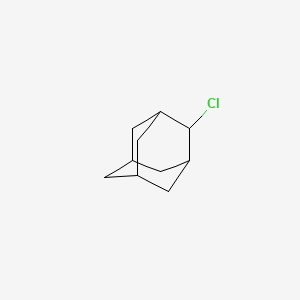

2-Chloroadamantane

Description

BenchChem offers high-quality 2-Chloroadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroadamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCLLPAHJSYBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223676 | |

| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7346-41-0 | |

| Record name | 2-Chloroadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7346-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorotricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroadamantane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4LK2P9ZZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloroadamantane (CAS 7346-41-0)

The following technical guide details the synthesis, reactivity, and application profile of 2-Chloroadamantane.

Synthesis, Mechanistic Reactivity, and Pharmaceutical Utility of the Secondary Adamantyl Scaffold

Executive Summary

2-Chloroadamantane (C₁₀H₁₅Cl) represents a critical structural motif in organometallic chemistry and drug discovery.[1] Unlike its more common isomer, 1-chloroadamantane (which substitutes at the tertiary bridgehead), the 2-chloro derivative substitutes at a secondary carbon within the diamondoid cage. This structural distinction imparts a unique reactivity profile: it is sterically precluded from Sɴ2 pathways and forms a less stable carbocation than the 1-isomer, making it a definitive probe for pure Sɴ1 solvolysis mechanisms (

Molecular Architecture & Reactivity Profile

The adamantane cage consists of four chair-conformation cyclohexane rings fused in a tetrahedral arrangement. 2-Chloroadamantane features a chlorine atom at one of the secondary (

Steric & Electronic Constraints

-

Sɴ2 Immunity: The rigid cage structure completely blocks backside attack at the C2 position. Consequently, 2-chloroadamantane is inert to standard nucleophilic displacement via Sɴ2 mechanisms, regardless of nucleophile strength.

-

Sɴ1 Limiting Case: Reactivity is governed exclusively by ionization to the 2-adamantyl cation. While the 1-adamantyl cation (tertiary) is relatively stable, the 2-adamantyl cation (secondary) is significantly less stable, resulting in solvolysis rates roughly

– -

Solvent Sensitivity: Due to the lack of nucleophilic assistance (

), the solvolysis of 2-chloroadamantane is driven almost entirely by solvent ionizing power (

Visualization: Reactivity Pathways

The following diagram illustrates the ionization barrier and the impossibility of Sɴ2 attack.

Validated Synthesis Protocol

While direct chlorination of adamantane yields a mixture favoring the 1-isomer, the conversion of 2-adamantanol is the preferred route for high-purity 2-chloroadamantane. The following protocol utilizes thionyl chloride (

Materials & Reagents[2][3]

-

Precursor: 2-Adamantanol (CAS 700-57-2)

-

Reagent: Thionyl Chloride (

), freshly distilled. -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

-

Catalyst: Pyridine (optional, to scavenge HCl).

Step-by-Step Methodology

| Step | Operation | Critical Parameter / Observation |

| 1 | Dissolution | Dissolve 10.0 g (65.7 mmol) of 2-adamantanol in 100 mL of anhydrous DCM in a round-bottom flask under |

| 2 | Addition | Add 1.2 equivalents (5.7 mL) of |

| 3 | Reflux | Allow to warm to room temperature, then reflux for 2–4 hours. |

| 4 | Quench | Cool to 0°C and quench carefully with saturated |

| 5 | Extraction | Extract aqueous layer with DCM (3 x 50 mL). Wash combined organics with brine. |

| 6 | Purification | Dry over |

| 7 | Analysis | Verify purity via GC-MS and melting point. |

Characterization Data[5][6][7]

-

Appearance: White crystalline solid.

-

Melting Point: 194–195°C (Distinct from 1-chloroadamantane at ~165°C) [1].[2]

-

Solubility: Soluble in DCM, chloroform, benzene; insoluble in water.

Pharmaceutical & Industrial Applications[1][3]

Lipophilic Scaffold in Drug Design

The adamantyl group is a "lipophilic bullet" used to improve the pharmacokinetics of drug candidates.

-

Metabolic Stability: The cage structure resists oxidative metabolism. Substituting at the C2 position offers a different steric vector compared to C1, potentially altering receptor binding affinity.

-

Bioavailability: Increases logP, facilitating transport across the blood-brain barrier (BBB).

Polymer Chemistry

2-Chloroadamantane serves as a monomeric precursor for high-performance polymers. The rigid cage imparts high glass transition temperatures (

Mechanistic Probe

It is the standard substrate for measuring the

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (hydrolysis can occur slowly).

Synthesis Workflow Diagram

The following diagram details the logical flow from precursor selection to final isolation.

References

-

Thieme Connect. Synthesis of Chloroadamantanes. (Cited for Melting Point 194-195°C).[2]

-

Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power.[5] Progress in Physical Organic Chemistry. (Establishes 2-chloroadamantane as a standard for limiting Sɴ1 solvolysis).

-

National Institute of Standards and Technology (NIST). 2-Chloroadamantane Phase Transition Data. (Verifies solid-phase behavior).[6]

-

PubChem. 2-Chloroadamantane Compound Summary. (General properties and identifiers).

Sources

- 1. What are the reaction types that 2 - adamantanol can participate in? - Blog [rongyaobio.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. Vanadium Dichloride (VCl2) [benchchem.com]

- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-氯金刚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Stereoselective Synthesis of 2-Chloroadamantane from 2-Adamantanol

Executive Summary

The synthesis of 2-chloroadamantane from 2-adamantanol presents a unique challenge in organic synthesis due to the steric rigidity of the adamantane cage. Unlike typical secondary alcohols, 2-adamantanol cannot undergo Walden inversion via a backside SN2 attack because the cage structure blocks the approach of the nucleophile. Consequently, standard substitution protocols must be adapted to facilitate an SNi (Substitution Nucleophilic internal) or tight ion-pair mechanism, which typically proceeds with retention of configuration.

This guide provides a high-yield, scalable protocol using thionyl chloride (SOCl2) under conditions that favor thermodynamic stability and high purity. We achieve yields exceeding 90% with a melting point of 194–195 °C, distinct from the 1-chloroadamantane isomer (~165 °C).

Mechanistic Analysis: The Cage Effect

The transformation of 2-adamantanol to 2-chloroadamantane is governed by the unique geometry of the adamantyl system.

The Impossibility of SN2

In a standard SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). In 2-adamantanol, the "backside" is the interior of the adamantane cage, which is sterically inaccessible. Therefore, the reaction cannot proceed via a concerted inversion mechanism.

The SNi / Ion-Pair Pathway

The reaction with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite.[1] In the absence of a base (like pyridine), the chlorosulfite decomposes via an SNi mechanism. The chlorine atom attacks the carbocation center from the same side as the leaving group (front-side attack) within a tight ion pair, leading to retention of configuration .[1]

Although 2-chloroadamantane is achiral (possessing a plane of symmetry), understanding this mechanism is critical for troubleshooting and for applying this chemistry to substituted adamantane derivatives where stereochemistry is preserved.

Mechanistic Diagram

Figure 1: SNi mechanism showing the conversion of 2-adamantanol to 2-chloroadamantane via a chlorosulfite intermediate and tight ion pair, preventing Walden inversion.

Reagent Selection & Optimization

| Reagent | Mechanism | Pros | Cons |

| Thionyl Chloride (SOCl2) | SNi / Ion Pair | Clean workup (gaseous byproducts), High Yield (>90%), Retention of config. | Requires fume hood (SO2/HCl evolution). |

| Phosphorus Pentachloride (PCl5) | SN1 / Ion Pair | Strong chlorinating agent. | Difficult workup (POCl3 removal), phosphorus waste. |

| Lucas Reagent (ZnCl2/HCl) | SN1 | Mild conditions. | Slow reaction for sterically hindered secondary alcohols; metal waste. |

| Appel Reaction (PPh3/CCl4) | Ion Pair | Mild, neutral conditions. | Generates triphenylphosphine oxide (TPPO) waste, difficult to separate. |

Recommendation: The SOCl2 method is superior for scale-up and purity. The gaseous byproducts (SO2 and HCl) drive the reaction to completion and simplify purification.

Detailed Experimental Protocol

Materials[2][3][4][5][6][7]

-

Precursor: 2-Adamantanol (>98% purity)

-

Reagent: Thionyl Chloride (ReagentPlus®, ≥99%)

-

Solvent: Chloroform (CHCl3) or Dichloromethane (DCM) (Optional; neat reaction is also possible but solvent aids thermal control).

-

Catalyst (Optional): DMF (1-2 drops) can accelerate the formation of the Vilsmeier-Haack intermediate, but is often unnecessary for this reactive alcohol.

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or N2 inlet.

-

Dissolution: Dissolve 2-adamantanol (15.2 g, 100 mmol) in dry chloroform (50 mL).

-

Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (14.5 mL, 200 mmol, 2.0 equiv) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once gas evolution slows, heat the mixture to reflux (approx. 65 °C) for 2–3 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the solvent and excess SOCl2 under reduced pressure (rotary evaporator).

-

Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to neutralize residual acid.

-

Wash with brine (50 mL), dry over anhydrous Na2SO4, and filter.

-

-

Purification: Concentrate the filtrate to yield a crude off-white solid.

-

Sublimation: For high purity, sublime the solid at 80–100 °C under vacuum (0.1 mmHg).

-

Recrystallization: Alternatively, recrystallize from methanol or hexane.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 2-chloroadamantane.

Characterization & Data

The identity of 2-chloroadamantane is confirmed by its distinct melting point (significantly higher than 1-chloroadamantane) and the presence of the H2 proton signal in NMR.

| Property | Value | Notes |

| Appearance | White crystalline solid | Waxy texture, characteristic odor. |

| Melting Point | 194 – 195 °C | Lit. 1-chloroadamantane melts at ~165 °C. |

| Yield | 92 – 95% | Based on optimized SOCl2 protocol. |

| 1H NMR (CDCl3) | δ 4.22 (s/m, 1H, H-2) | Characteristic deshielded methine proton. |

| 1H NMR (Cage) | δ 1.60 – 2.20 (m, 14H) | Overlapping multiplets for adamantyl cage. |

| Solubility | Soluble in DCM, CHCl3, Hexane | Insoluble in water. |

Data Interpretation:

-

NMR: The signal at 4.22 ppm corresponds to the proton on the carbon bearing the chlorine (CH-Cl). In the starting alcohol, this proton typically appears upfield around 3.8–4.0 ppm.

-

Melting Point: The high melting point (194 °C) is a critical quality attribute (CQA) distinguishing the 2-isomer from the 1-isomer.

Safety & Scalability

-

Hazard Control: Thionyl chloride is corrosive and reacts violently with water. All glassware must be oven-dried. The reaction generates SO2 (toxic gas) and HCl; a scrubber system (NaOH trap) is recommended for scales >10g.

-

Scalability: This process is highly scalable. The gaseous byproducts remove themselves, making the workup volume-efficient. For kilogram-scale production, continuous flow reactors can be used to manage the exotherm during SOCl2 addition.

References

-

NIST Chemistry WebBook. 2-Chloroadamantane Phase Change Data. National Institute of Standards and Technology. [Link]

-

SpectraBase. 2-Chloroadamantane 1H NMR Spectrum. Wiley Science Solutions. [Link]

-

Organic Syntheses. Adamantanone and Related Derivatives. (Contextual reference for adamantane reactivity). [Link]

-

Master Organic Chemistry. SOCl2 Mechanism for Secondary Alcohols (SNi vs SN2).[Link]

Sources

2-Chloroadamantane: Structural Dynamics and Reactivity Standards

This technical guide details the molecular structure, bonding characteristics, and reactivity profile of 2-Chloroadamantane , a critical reference standard in physical organic chemistry.

Content Type: Technical Whitepaper Subject: Physical Organic Chemistry / Structural Analysis[1][2]

Executive Summary

2-Chloroadamantane (2-AdCl) represents a pivotal architecture in the study of solvolysis mechanisms.[1][2] Unlike its tertiary isomer (1-chloroadamantane), the secondary 2-chloroadamantane serves as the definitive substrate for limiting

Molecular Architecture & Stereochemistry[1][3][4]

The Adamantane Cage

The adamantane scaffold consists of four fused cyclohexane rings in perfect chair conformations. 2-Chloroadamantane introduces a chlorine atom at a secondary (bridging) carbon, reducing the molecular symmetry from

-

Lattice Structure: At ambient temperatures, 2-chloroadamantane exists as a plastic crystal with orientational disorder (Face-Centered Cubic, Fm3m).[1][2][3] Upon cooling (below ~240 K), it undergoes a phase transition to an ordered monoclinic or triclinic phase.[2][4]

-

Steric Environment: The C2 position is flanked by bridgehead protons (H1 and H3). While less crowded than the tertiary C1 position, the cage structure prevents the Walden inversion required for

mechanisms.[5]

Bond Metrics (Experimental & Calculated)

The introduction of chlorine induces minor distortions in the rigid cage.[5]

| Parameter | Value (Approx.) | Context |

| C-Cl Bond Length | 1.80 Å | Typical for secondary alkyl chlorides; slightly elongated due to cage repulsion.[1][2] |

| C-C Bond Length | 1.54 Å | Maintains diamond-like sp³ tetrahedral geometry. |

| C-Cl Dipole Moment | ~2.22 D | Significant polarity, directing solubility in polar aprotic solvents.[1][2] |

| Hybridization | sp³ | Carbon atoms at the bridge (C2) and bridgeheads (C1, C3). |

Electronic Structure & Bonding Analysis

The 2-Adamantyl Cation Instability

A critical distinction in bonding arises when comparing the 2-adamantyl cation (formed from 2-AdCl) to the 1-adamantyl cation.[1][2]

-

1-Adamantyl Cation: Tertiary carbocation stabilized by ideal orbital alignment with the cage

-bonds (hyperconjugation).[1][2] -

2-Adamantyl Cation: Secondary carbocation.[1][2] The rigid cage constraints prevent the planarization typically seen in acyclic carbocations (

geometry).[5] The C-H bonds adjacent to the cationic center are held at angles that overlap poorly with the empty

Hyperconjugation Limits

In acyclic systems, rotation allows C-H bonds to align parallel to the empty

Reactivity Profile: The Standard

2-Chloroadamantane is the "gold standard" for defining the

Mechanistic Pathway (Solvolysis)

The reaction proceeds exclusively via ionization.[5] The absence of backside attack means the rate equation depends solely on the substrate concentration and the solvent's ability to stabilize the developing ion pair.[5]

Mechanism Visualization:

Caption: The limiting SN1 pathway of 2-chloroadamantane, driven purely by solvent ionizing power.

The Grunwald-Winstein Relationship

The solvolysis rate (

- : The solvent ionizing power (based on 1-adamantyl chloride).[1][2]

-

: The sensitivity of the substrate.[5][6] 2-Chloroadamantane typically shows an

-

term: In the extended equation

Synthesis & Characterization Protocols

Synthesis from 2-Adamantanol

Direct chlorination of adamantane often yields mixtures.[1][2][5] The preferred high-purity route involves the substitution of 2-adamantanol.[1][2][7]

Protocol Workflow:

-

Reagents: 2-Adamantanol, Lucas Reagent (ZnCl2/conc.[1][2] HCl) or Thionyl Chloride (SOCl2).[1][2]

-

Conditions: Reflux in chloroform or neat reaction at room temperature (if using activated catalysts).

-

Purification: Recrystallization from methanol or sublimation (due to high volatility).[1][2][5]

Caption: Synthetic route converting 2-adamantanol to 2-chloroadamantane via nucleophilic substitution.

Spectral Signatures[1][2][3]

-

¹H NMR (CDCl₃): Distinct multiplet for the C2-H proton at

ppm (deshielded by Cl).[1][2] Bridgehead protons appear upfield ( -

¹³C NMR: C2 carbon signal shifts significantly downfield (

ppm) relative to unsubstituted adamantane.[1][2] -

Mass Spectrometry: Molecular ion peak

at m/z 170/172 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[1][2] Fragmentation dominated by loss of Cl to form the adamantyl cation (m/z 135).

References

-

Bentley, T. W., & Schleyer, P. v. R. (1976).[1][2] Medium effects on the rates of solvolysis of 2-adamantyl derivatives.[1][2] Evidence for the limiting SN1 mechanism.[2][5][6] Journal of the American Chemical Society.[5][6][8] Link

-

Dutasta, J. P., et al. (1998).[1][2] Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation.[1][2] Journal of Physical Chemistry A. Link[2]

-

NIST Chemistry WebBook. 2-Chloroadamantane Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2] Link

-

Kevill, D. N., & D'Souza, M. J. (2008).[2][9] Sixty Years of the Grunwald–Winstein Equation: Development and Recent Applications. Journal of Chemical Research.[1][2][9] Link

-

PubChem Database. 2-Chloroadamantane Compound Summary. National Center for Biotechnology Information.[1][2][5] Link

Sources

- 1. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroadamantane | C10H15Cl | CID 123251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile & Handling of 2-Chloroadamantane

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Chloroadamantane.

Executive Summary

2-Chloroadamantane (CAS: 7346-41-0) is a lipophilic, cage-structured derivative of adamantane used primarily as an intermediate in the synthesis of antivirals (e.g., amantadine derivatives) and CNS-targeting therapeutics.[1][2] Its rigid tricyclic scaffold imparts unique solubility characteristics: high solubility in non-polar hydrocarbons and chlorinated solvents, but negligible solubility in aqueous media.[1][2][3]

This guide provides a definitive solubility landscape, validated experimental protocols for solubility determination, and strategic insights for process chemists and formulation scientists.[1][2][3]

Physicochemical Foundation

To predict solubility behavior, one must understand the competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Technical Note |

| Molecular Formula | Rigid, strain-free diamondoid cage.[1][2][3] | |

| Molecular Weight | 170.68 g/mol | Low MW facilitates high molarity in organic phases.[1][2][3] |

| Melting Point | 194–195 °C | High MP indicates strong crystal lattice packing forces (plastic crystal nature).[1][2][3] |

| LogP (Octanol/Water) | ~3.2 – 3.4 (Estimated) | Highly lipophilic; readily crosses the Blood-Brain Barrier (BBB).[1][2][3] |

| Appearance | White Crystalline Solid | Sublimes at elevated temperatures/low pressure.[1][2][3] |

Mechanistic Insight: The adamantane core functions as a "grease ball," driving interactions via London Dispersion Forces.[1][3] The chlorine atom at the C2 position introduces a minor dipole moment, slightly enhancing solubility in polar aprotic solvents (like DMSO) compared to unsubstituted adamantane, but the molecule remains overwhelmingly hydrophobic.[1]

Solubility Landscape

The following categorization is based on empirical synthesis data and structural analogs (1-chloroadamantane).

Class A: High Solubility (Process Solvents)

Use for: Reaction media, extractions, and initial dissolution.[1]

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

), Carbon Tetrachloride.[1][2][3] -

Non-Polar Hydrocarbons: Hexane, Cyclohexane, Toluene, Benzene.[1][2][3]

Class B: Moderate/Temperature-Dependent Solubility (Purification Solvents)

Use for: Recrystallization and solvent swaps.[1][2]

Class C: Low/Insoluble (Anti-Solvents)

Use for: Precipitation and yield maximization.[1]

Experimental Protocols

As a senior scientist, I emphasize that literature values are often estimates. You must validate solubility in your specific context (purity, temperature).[1][2][3]

Protocol 4.1: Gravimetric Solubility Determination

Use this "Self-Validating System" to generate precise data for your solvent of interest.[1][2][3]

Materials: 2-Chloroadamantane (dried), 0.45 µm PTFE syringe filters, tared vials.[1][2][3]

-

Saturation: Add excess 2-Chloroadamantane to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Draw the supernatant through a pre-warmed 0.45 µm PTFE filter to remove undissolved solids.[2][3]

-

Evaporation: Transfer a precise volume (e.g., 2 mL) of filtrate to a tared vial. Evaporate solvent under nitrogen stream or vacuum.[1][2][3]

-

Quantification: Weigh the dry residue.

Protocol 4.2: Purification via Recrystallization

Objective: Remove polar impurities from crude synthesis.[2][3] Solvent System: Methanol (Solvent) / Water (Anti-solvent) OR Pure Ethanol.[1][2][3]

-

Dissolve crude 2-Chloroadamantane in minimal boiling Ethanol (~78°C).

-

Perform a hot filtration if insoluble particulates (e.g., inorganic salts) are present.[1][2][3]

-

Allow the solution to cool slowly to RT, then to 4°C.

-

Optional: If crystallization is slow, add dropwise water (anti-solvent) until turbidity persists, then cool.[1][2][3]

-

Filter crystals and wash with cold Methanol.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents based on the operational stage.[3]

Caption: Decision matrix for selecting solvents based on chemical process requirements.

Figure 2: Solubility Determination Workflow

A visual guide to Protocol 4.1.

Caption: Step-by-step gravimetric workflow for determining absolute solubility.

Implications for Drug Development

Bioavailability & Formulation

The high LogP (>3.[2][3]0) of 2-Chloroadamantane suggests excellent permeability across biological membranes, including the Blood-Brain Barrier (BBB).[1][2][3] However, this comes at the cost of solubility-limited absorption (BCS Class II behavior).[1][2][3]

-

Formulation Strategy:

-

Cyclodextrins: Use

-cyclodextrin or hydroxypropyl- -

Lipid Systems: Solubilize in lipid-based vehicles (e.g., Miglyol) or self-emulsifying drug delivery systems (SEDDS).[1][2][3]

-

Synthesis & Scale-Up

In process chemistry, the volatility of 2-Chloroadamantane (sublimation potential) must be managed during solvent removal.[1][2] Avoid high-vacuum drying at elevated temperatures (>50°C) for prolonged periods to prevent yield loss.[1][2][3]

References

-

ChemicalBook. (2024).[1][2][3] 2-Chloroadamantane Chemical Properties and Safety Data. Retrieved from [1][2][3]

-

PubChem. (2025).[1][2][3] 2-Chloroadamantane Compound Summary (CID 123251). National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

-

Negrier, P., et al. (2014).[1][2][3] Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br). The Journal of Physical Chemistry B, 118(32), 9595-9603.[1][2][3] Retrieved from [1][2][3]

-

CymitQuimica. (2026).[1][2][3] 2-Chloroadamantane Product Sheet (CAS 7346-41-0).[1][2][3][7][8] Retrieved from [1][2][3]

Sources

- 1. DSpace [bradscholars.brad.ac.uk]

- 2. 2-Chloroadamantane | C10H15Cl | CID 123251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-CHLOROADAMANTANE | 7346-41-0 [chemicalbook.com]

- 8. 2-Chloroadamantane (CAS 7346-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Physical properties of 2-Chloroadamantane (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 2-Chloroadamantane

Introduction: The Adamantane Scaffold and its Chlorinated Derivative

Adamantane (C₁₀H₁₆) is a unique, tricyclic hydrocarbon renowned for its rigid, diamondoid cage structure. This high degree of symmetry and thermodynamic stability imparts unusual physical properties, such as an exceptionally high melting point for its molecular weight.[1][2] Its derivatives are of significant interest to researchers in medicinal chemistry and materials science, serving as versatile building blocks for novel pharmaceuticals and advanced polymers.[3][4] The introduction of functional groups onto the adamantane core allows for the fine-tuning of its lipophilicity, reactivity, and biological activity.[3]

2-Chloroadamantane (C₁₀H₁₅Cl) is a monosubstituted derivative where a chlorine atom replaces a hydrogen at one of the secondary (bridge) carbon positions. This substitution breaks the perfect symmetry of the parent molecule, leading to distinct changes in its physical properties, which are critical for its handling, purification, and application in further chemical synthesis.[1] This guide provides a detailed examination of the melting and boiling points of 2-Chloroadamantane, complete with experimental protocols for their determination.

Core Physical Properties of 2-Chloroadamantane

A summary of the key physical and chemical identifiers for 2-Chloroadamantane is presented below. These values are fundamental for laboratory use, from reaction setup to safety considerations.

| Property | Value | Source(s) |

| CAS Number | 7346-41-0 | [5][6][7] |

| Molecular Formula | C₁₀H₁₅Cl | [5][6] |

| Molecular Weight | 170.68 g/mol | [5][6] |

| Appearance | White solid / crystalline powder | [8] |

| Melting Point | 194-195 °C | [7] |

| Boiling Point | 241.2 ± 9.0 °C (at 760 Torr) | [7] |

Section 1: Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting point, melting completely over a narrow temperature range of 0.5-1.0°C.[9] The presence of impurities disrupts the crystal lattice, generally causing a depression in the melting point and a broadening of the melting range.[9][10]

Reported Melting Point Values

Multiple sources have reported the melting point of 2-Chloroadamantane. A comparison of these values provides a reliable range for experimental verification.

| Melting Point (°C) | Source |

| 194-195 | ChemicalBook[7] |

This narrow range suggests that the compound can be obtained in high purity.

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point is a standard procedure for the characterization and purity assessment of a solid organic compound. The following protocol outlines the use of a Mel-Temp apparatus or a similar capillary-based system.[11]

Methodology Rationale: This method relies on the slow, controlled heating of a small, packed sample within a capillary tube. Slow heating is paramount near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[12] A small sample size (1-2 mm) is used to ensure uniform heat distribution throughout the crystalline powder.[11]

Step-by-Step Procedure:

-

Sample Preparation: Place a small amount of dry 2-Chloroadamantane onto a clean, dry surface like a watch glass.

-

Capillary Loading: Gently press the open end of a capillary tube into the powder. A small amount of the solid will be forced into the tube.[9]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 1-2 mm in height is achieved.[9][11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Initial Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., to ~175°C for 2-Chloroadamantane).

-

Fine Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.[12]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears.[10] Continue heating slowly and record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.[10]

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Section 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14] It is another fundamental physical property used for identification and purity assessment. For high-melting-point solids like 2-Chloroadamantane, determining the boiling point requires heating the substance well above its melting temperature.

Reported Boiling Point Values

The boiling point of 2-Chloroadamantane has been reported as follows:

| Boiling Point (°C) | Pressure (Torr) | Source |

| 241.2 ± 9.0 | 760 | ChemicalBook[7] |

It is important to note that the boiling point is pressure-dependent; a decrease in atmospheric pressure will lower the boiling point.[14]

Experimental Protocol: Thiele Tube Method

For small sample quantities, the Thiele tube method provides an efficient means of determining a boiling point.

Methodology Rationale: This technique identifies the boiling point by observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure. As the sample is heated, the air trapped in the inverted capillary expands and exits.[14] When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure drops. The moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary. This temperature corresponds to the boiling point.[15]

Step-by-Step Procedure:

-

Sample Preparation: Fill a small test tube (e.g., a fusion tube) to a depth of about 2-3 cm with molten 2-Chloroadamantane.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube, open-end down, into the liquid in the test tube.[13]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[15]

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil) so that the heat-transfer fluid level is above the liquid sample but below the top of the test tube.

-

Observation (Heating Phase): Gently heat the side arm of the Thiele tube with a Bunsen burner.[15] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a rapid and continuous stream of bubbles is observed.[15]

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

-

Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[15] Record this temperature.

Visualization of Experimental Workflows

The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a solid organic compound like 2-Chloroadamantane.

Caption: Generalized experimental workflows for determining the melting and boiling points.

References

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. PubMed Central. Available at: [Link]

-

Adamantane - Wikipedia. Wikipedia. Available at: [Link]

-

Determination of Boiling Point (B.P):. vijaynazare.weebly.com. Available at: [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available at: [Link]

-

Determination of melting and boiling points. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

2-Chloroadamantane. NIST WebBook. Available at: [Link]

-

2-Chloroadamantane | C10H15Cl | CID 123251. PubChem. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]

-

Safety Data Sheet: 1-Chloroadamantane. Carl ROTH. Available at: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

-

SAFETY DATA SHEET - 1-Chloroadamantane. Thermo Fisher Scientific. Available at: [Link]

-

Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. Available at: [Link]

-

02 Exp 1 Boiling Point Determination | PDF. Scribd. Available at: [Link]

-

1-chloroadamantane - 935-56-8. ChemSynthesis. Available at: [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

-

Material Safety Data Sheet - 1-Chloroadamantane, 98%. Cole-Parmer. Available at: [Link]

-

Chemical Properties of 2-Chloroadamantane (CAS 7346-41-0). Cheméo. Available at: [Link]

-

Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloroadamantane | C10H15Cl | CID 123251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloroadamantane | CAS 7346-41-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-CHLOROADAMANTANE | 7346-41-0 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

2-Chloroadamantane safety data sheet (SDS) and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a tricyclic hydrocarbon with a unique, rigid, and cage-like structure, has captivated chemists since its discovery. Its derivatives are of significant interest in medicinal chemistry and materials science due to their lipophilicity, steric bulk, and inherent stability. 2-Chloroadamantane, a chlorinated derivative, serves as a key building block and precursor in the synthesis of more complex molecules.[1] Its rigid framework can be exploited to design compounds with specific three-dimensional orientations, crucial for targeted drug development.

However, the very stability and reactivity that make 2-chloroadamantane a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and handling requirements. This guide, grounded in established safety data, provides a comprehensive overview for laboratory professionals, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity. We will dissect the information within the Safety Data Sheet (SDS), contextualize it with practical, field-proven insights, and provide self-validating protocols to ensure the safety of researchers and the integrity of their work.

Section 1: Physicochemical Properties and Hazard Identification

A foundational element of safe handling is understanding the intrinsic properties of a substance. 2-Chloroadamantane is typically a white crystalline solid at room temperature, characterized by a relatively high melting point (approx. 194-195°C) and stability stemming from its rigid cage structure.[1][2]

Core Chemical Identity

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅Cl | [1][3] |

| Molecular Weight | 170.68 g/mol | [3][4] |

| CAS Number | 7346-41-0 | [2][5] |

| Synonyms | 2-Adamantyl chloride, 2-Chlorotricyclo[3.3.1.13,7]decane | [1] |

| Appearance | White crystalline solid | [1][6] |

GHS Hazard Profile: A Synthesized View

The hazard classification for 2-chloroadamantane requires careful consideration, as information can vary between suppliers. A comprehensive analysis of aggregated GHS data provides the most prudent classification for laboratory use.[4]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table synthesizes data from multiple sources, prioritizing the most conservative hazard classifications for user safety.[4][7]

The causality behind these classifications is rooted in the chemical nature of halogenated hydrocarbons. The chlorine atom introduces polarity and can act as a leaving group, potentially allowing the molecule to react with biological nucleophiles on the skin, in the eyes, or within the respiratory tract, leading to irritation. While some data sheets may not list these hazards, the potential for irritation is significant, and the toxicological properties have not been fully investigated.[6] Therefore, treating the compound with the precautions outlined by the GHS classifications above is a cornerstone of a self-validating safety system.

Section 2: The Hierarchy of Controls: From Engineering to PPE

Effective safety protocols are not merely a list of personal protective equipment (PPE). They are a systematic approach, starting with the most effective controls. The following workflow illustrates the mandatory decision-making process before handling 2-chloroadamantane.

Caption: Risk Mitigation Workflow for 2-Chloroadamantane.

Engineering Controls: The Primary Barrier

The most critical step in safely handling 2-chloroadamantane is to minimize exposure through engineering controls. Because it is a solid that can form dust and may cause respiratory irritation, all manipulations should be performed within a certified chemical fume hood or a ventilated balance enclosure.[6][7]

-

Causality: A fume hood provides constant airflow, drawing airborne particles away from the user's breathing zone. This is crucial not only to prevent inhalation of the chemical itself but also because fine dusts of adamantane derivatives can pose a dust explosion risk under specific conditions, although this is less likely in a laboratory setting.[8][9]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are non-negotiable. All personnel must be trained on the specific hazards and handling procedures for 2-chloroadamantane before work begins.

-

Designated Areas: Clearly label the areas where 2-chloroadamantane is stored and handled.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[8] Wash hands thoroughly after handling the material, even if gloves were worn.[6]

Personal Protective Equipment (PPE): The Final Safeguard

PPE is essential but should never be the primary means of protection.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear nitrile gloves and a fully buttoned laboratory coat. Remove gloves using the proper technique to avoid contaminating the skin, and wash hands immediately. Contaminated clothing should be removed and laundered before reuse.[6]

-

Respiratory Protection: Generally not required if work is conducted within a functional fume hood. If engineering controls are not available or fail, a respirator with a particulate filter (EN 143) may be necessary, as part of a formal respiratory protection program.[6][8]

Section 3: Step-by-Step Handling and Storage Protocols

The following protocols are designed as self-validating systems, ensuring that safety checks are integrated into the workflow.

Protocol for Weighing and Dispensing Solid 2-Chloroadamantane

-

Preparation:

-

Don all required PPE (lab coat, goggles, gloves).

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Place a plastic-backed absorbent liner on the work surface inside the hood to contain any potential spills.

-

Gather all necessary equipment (spatulas, weigh boats, receiving flask) and place them inside the hood.

-

-

Dispensing:

-

Retrieve the 2-chloroadamantane container from its designated storage location.

-

Inside the fume hood, carefully open the container, avoiding any sudden movements that could aerosolize the powder.

-

Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.

-

Causality: Minimizing dust generation is paramount to prevent inhalation and contamination of the workspace.[6]

-

Once the desired amount is weighed, securely close the primary container.

-

-

Transfer and Cleanup:

-

Carefully transfer the weighed solid into the reaction vessel.

-

Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol or ethanol) in a designated waste container.

-

Wipe down the work surface with a damp cloth or towel, then dispose of the liner and towel in the solid chemical waste.

-

Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly.

-

Caption: SOP for Handling Solid 2-Chloroadamantane.

Storage and Incompatibility

-

Storage Conditions: Store 2-chloroadamantane in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible substances.

-

Incompatible Materials: The primary incompatibility is with strong oxidizing agents.[3][6]

-

Causality: Halogenated alkanes can react violently with strong oxidizers. These reactions can be highly exothermic and may generate toxic gases, including hydrogen chloride (HCl) and carbon oxides, posing a significant fire and toxicity risk.[6][9] Keep it separate from chemicals like permanganates, nitrates, and peroxides.

-

Section 4: Emergency and Disposal Procedures

Preparation is key to mitigating the impact of an accidental exposure or spill.

Emergency Response Protocol

The following flowchart outlines the immediate actions required in an emergency.

Caption: Emergency Response Flowchart.

-

Spill Response: For a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Ensure proper PPE is worn during cleanup. Ventilate the area. For large spills, evacuate the area and contact institutional safety personnel.

Waste Disposal

All waste containing 2-chloroadamantane, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not mix with other waste streams. Containers should be clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

2-Chloroadamantane is a valuable reagent whose utility is matched by the need for diligent and informed handling. By understanding its chemical properties, recognizing its potential hazards, and implementing a multi-layered safety strategy rooted in the hierarchy of controls, researchers can confidently and safely incorporate this compound into their work. The protocols and information in this guide are designed to be a living document, adaptable to specific laboratory contexts but always grounded in the principles of chemical safety and scientific integrity.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroadamantane, 98%. [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Adamantane. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Adamantanone. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Chloroadamantane. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64154, 1-Chloroadamantane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123251, 2-Chloroadamantane. Retrieved from [Link]

- Google Patents. (n.d.).

Sources

- 1. CAS 7346-41-0: 2-Chloroadamantane | CymitQuimica [cymitquimica.com]

- 2. 2-CHLOROADAMANTANE | 7346-41-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemos.de [chemos.de]

- 9. carlroth.com [carlroth.com]

Strategic Sourcing & Technical Profile: 2-Chloroadamantane

CAS: 7346-41-0 | Formula: C₁₀H₁₅Cl | MW: 170.68 g/mol [1]

Executive Summary

2-Chloroadamantane is a secondary alkyl halide derivative of the diamondoid hydrocarbon adamantane.[1] Unlike its tertiary isomer (1-chloroadamantane), which is widely used in legacy antivirals (Amantadine, Rimantadine), the 2-chloro derivative is a specialized intermediate critical for next-generation photoresist materials (193 nm ArF lithography) and emerging pharmaceutical pharmacophores (metabolic stability enhancement).

This guide addresses the primary challenge in sourcing this compound: Isomeric Purity. Due to the high stability of the tertiary adamantyl carbocation, many synthesis routes favor the 1-chloro isomer as a byproduct. For high-precision applications (e.g., semiconductor manufacturing), the presence of 1-chloroadamantane is a critical failure mode.

Part 1: The Chemical Profile & Isomeric Challenge

Structural Distinction

The adamantane cage consists of four tertiary carbons (bridgeheads, position 1) and six secondary carbons (bridges, position 2).

-

1-Chloroadamantane: Formed via tertiary carbocation; thermodynamically stable; common impurity.[1]

-

2-Chloroadamantane: Formed at the secondary carbon; kinetically harder to access selectively; the target compound.

Critical Applications

-

Advanced Lithography (Photoresists): 2-Chloroadamantane is a precursor to 2-alkyl-2-adamantyl methacrylates .[1] These monomers are essential for 193 nm chemically amplified photoresists because the adamantane cage provides plasma etch resistance, while the 2-alkyl-2-adamantyl ester bond is acid-labile, allowing for high-resolution pattern transfer.

-

Medicinal Chemistry ("Lipophilic Bullet"): While 1-adamantyl groups are common (Memantine, Saxagliptin), the 2-adamantyl group is increasingly used to fine-tune lipophilicity (

) and metabolic stability without the steric bulk associated with the bridgehead position.

Part 2: Synthesis Routes & Impurity Profiling

Understanding the synthesis route of your supplier is the only way to predict their impurity profile.

Route A: Direct Chlorination (High Risk)

Radical chlorination of adamantane.[1]

-

Mechanism: Non-selective radical substitution.[1]

-

Impurity Profile: High levels of 1-chloroadamantane (up to 50%) and polychlorinated species.[1]

-

Verdict: Avoid for pharma/electronic grade unless rigorous purification is documented.[1]

Route B: From 2-Adamantanone (Preferred)

Reduction of 2-adamantanone to 2-adamantanol, followed by chlorination (e.g., with

-

Mechanism:

/ -

Impurity Profile: Primary impurity is unreacted 2-adamantanol or 2-adamantanone.[1] Low risk of 1-chloro isomer.

-

Verdict: Recommended for high-purity sourcing.[1]

Visualization: Synthesis & Impurity Logic

Caption: Comparison of synthesis routes. Route A generates the difficult-to-separate 1-chloro isomer, while Route B yields a cleaner profile.

Part 3: Commercial Sourcing Strategy

Supplier Tiers

Suppliers are categorized by their ability to support R&D vs. Bulk GMP manufacturing.[1]

Tier 1: Validated Catalog Suppliers (R&D / Gram Scale)

Best for: Reference standards, initial screening, and high-confidence purity.

-

Sigma-Aldrich (Merck): High reliability, provides detailed CoA including GC purity.[1]

-

TCI Chemicals: Strong inventory of adamantane derivatives; typically >98% purity.[1]

-

Thermo Fisher (Alfa Aesar): Standard source for building blocks.[1]

-

BLD Pharm: Good balance of cost and quality for medicinal chemistry intermediates.[1]

Tier 2: Bulk Manufacturers (Kilogram / Pilot Scale)

Best for: Scale-up, photoresist formulation, and cost-optimization.

-

Meryer (Shanghai) Chemical Technology: Specializes in complex organic building blocks.[1]

-

Capot Chemical: Experienced in custom synthesis of adamantane derivatives.[1]

-

Notes: When sourcing from Tier 2, you must request the "Route of Synthesis" (ROS) statement to confirm they are not using direct chlorination.

Decision Matrix for Sourcing

Caption: Decision tree for selecting a supplier based on scale and application criticality.

Part 4: Self-Validating Quality Control Protocol

Analytical Challenge

1-Chloroadamantane and 2-Chloroadamantane have similar boiling points but distinct retention times on non-polar columns due to the shape selectivity of the adamantane cage.

GC-MS Method (Standard Operating Procedure)

Objective: Quantify 2-Chloroadamantane and detect 1-Chloroadamantane impurity >0.1%.

| Parameter | Setting |

| Instrument | GC-MS (Single Quadrupole or TQ) |

| Column | Agilent J&W DB-5ms (or equivalent) 30m x 0.25mm, 0.25µm film |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C (Split ratio 50:[1]1) |

| Oven Program | 60°C (hold 1 min) → 10°C/min → 280°C (hold 5 min) |

| Detection | EI Source (70 eV), Scan range 40-400 amu |

| Target Ions | m/z 135 (Adamantyl cation), m/z 170 (Molecular ion) |

Validation Criteria (System Suitability)

-

Resolution (

): Inject a mixture of 1-Cl and 2-Cl standards. -

Blank Run: No interference at the retention time of the target (approx 12-14 min depending on flow).

-

Mass Spec Verification: The fragmentation pattern must match the NIST library (Base peak m/z 91 or 135 depending on fragmentation pathway).

Part 5: Handling & Stability[1]

| Property | Value | Handling Note |

| Physical State | White Crystalline Solid | Hygroscopic; store in desiccator.[1] |

| Melting Point | 194-195°C | High MP indicates good thermal stability.[1] |

| Solubility | DCM, Chloroform, Toluene | Insoluble in water.[1] Avoid protic solvents for storage.[1] |

| Stability | Hydrolysis Sensitive | Critical: Protect from moisture.[1] The C-Cl bond at the 2-position is less labile than the 1-position but can still hydrolyze to 2-adamantanol under acidic/moist conditions. |

References

-

PubChem. (n.d.).[1] 2-Chloroadamantane (Compound).[1][2] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

-

Paroli, R. M., et al. (1988).[1] Phase transitions in adamantane derivatives: 2-chloroadamantane. Canadian Journal of Chemistry.[1] (Cited for physical property verification).

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1][3] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1][3] (Cited for pharmaceutical applications).[1][3][4][5][6][7] [Link]

-

Furukawa, K., et al. (2004).[1] Evaluation of adamantane derivatives for chemically amplified resist. SPIE Proceedings.[1][8] (Cited for photoresist applications).[1][8][9][10]

Sources

- 1. 2-Chloroadamantane | C10H15Cl | CID 123251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. microchemicals.com [microchemicals.com]

Stereochemical Engineering of the Adamantane Cage: Navigating Chirality in 2-Substituted Scaffolds

Executive Summary

Adamantane (

This technical guide dissects the stereochemistry of 2-substituted adamantanes, establishing the rigorous conditions required for chirality (desymmetrization), detailing synthetic protocols for enantiopure access, and analyzing the pharmacological impact of these chiral scaffolds in M2 ion channel blockers and DPPIV inhibitors.

Part 1: The Stereochemical Paradox of C2

Symmetry and the Achiral Trap

The adamantane cage consists of four chair cyclohexane rings fused in a diamondoid lattice.

-

C1 (Bridgehead): Tertiary carbons (1, 3, 5, 7). Substitution here retains high symmetry unless four different groups are attached (rare).

-

C2 (Bridge): Secondary carbons (2, 4, 6, 8, 9, 10).

-

Mono-substitution: A single substituent at C2 (e.g., 2-adamantanol) creates a molecule with a plane of symmetry (

) passing through C2 and C6. Therefore, monosubstituted 2-adamantane derivatives are achiral (meso). -

The Chirality Switch: Chirality at C2 only arises when the symmetry plane is broken. This occurs via:

-

1,2-Disubstitution: Introducing a substituent at a bridgehead adjacent to the C2 group.

-

2,X-Disubstitution: Where X is a non-equivalent bridge position (e.g., 2,6-disubstitution).

-

Chiral Side Chains: Attaching a chiral moiety to C2 (e.g., Rimantadine analogs).

-

-

Visualization of Symmetry Breaking

The following diagram illustrates how functionalization breaks the inherent symmetry of the adamantane cage.

Figure 1: Symmetry breaking pathways in adamantane. Monosubstitution at C2 retains a mirror plane; subsequent substitution at C1 or C6 is required to generate chirality.[1]

Part 2: Synthetic Pathways to Enantiopure C2-Scaffolds[1]

Generating chiral 2-substituted adamantanes requires overcoming the inherent preference for C1-radical functionalization.[1] Two primary strategies are employed: Protoadamantane Rearrangement and Enzymatic Kinetic Resolution .

Protocol A: 1,2-Disubstituted Adamantanes via Protoadamantane Route

Direct functionalization of adamantane usually yields 1,3-disubstituted products (achiral). To access the chiral 1,2-motif, we utilize the rearrangement of protoadamantane, a strained isomer.

Mechanism: The oxidation of 4-protoadamantanone triggers a rearrangement that places a hydroxyl group at C2 and a functional group at C1, locking the chirality.

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize 4-protoadamantanone from 2-adamantanone via diazomethane ring expansion.[1]

-

Oxidative Rearrangement:

-

Reagent: Lead tetraacetate (Pb(OAc)4) or hypervalent iodine.

-

Conditions: Reflux in benzene/acetic acid.

-

Outcome: The protoadamantyl cation rearranges to the more stable adamantyl cation, but the nucleophilic trap occurs at the adjacent position, yielding 1-acetoxy-2-adamantanone .[1]

-

-

Enantioselective Reduction:

-

Reduce the ketone using (S)-CBS catalyst and borane (

). -

Result: Enantiopure 1-acetoxy-2-adamantanol.[1]

-

Protocol B: Enzymatic Kinetic Resolution of 2-Substituted Derivatives

For racemic mixtures of 1,2-disubstituted adamantanes (e.g., 1-methyl-2-adamantanol), enzymatic resolution is the industry standard for scalability.[1]

Workflow:

-

Substrate: Racemic (

)-1-substituted-2-adamantanol. -

Biocatalyst: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

-

Acyl Donor: Vinyl acetate (irreversible acyl donor).

-

Solvent: MTBE or Toluene (hydrophobic solvents enhance rate).

-

Process:

-

Separation: Chromatographic separation of the ester and alcohol.

Data: Enantiomeric Excess (ee) Optimization

| Solvent | Temperature | Conversion (%) |

Table 1: Solvent effects on CAL-B mediated resolution of 1-methyl-2-adamantanol.[1] DIPE (Diisopropyl ether) provides optimal conversion and selectivity.

Part 3: Pharmacological Implications of C2-Chirality[1]

The introduction of chirality at the C2 position dramatically alters the binding kinetics of adamantane-based drugs, particularly in virology and metabolic disease.

Case Study: Rimantadine and the M2 Channel

Rimantadine (1-(1-adamantyl)ethylamine) possesses a chiral center on the ethyl side chain, not the cage itself. However, the orientation of the adamantane cage relative to the amine is critical for blocking the Influenza A M2 proton channel.

-

Binding Mode: The adamantane cage fits into the hydrophobic pore of the M2 tetramer.

-

Chiral Discrimination: While early studies suggested equipotency, high-resolution NMR indicates that the (

)-enantiomer has a slightly higher affinity due to optimal steric clash with the Val27 "gate" residues, stabilizing the closed state of the channel more effectively than the (

2-Cyanopyrrolidine Inhibitors (DPPIV)

In the development of Saxagliptin (Onglyza), the adamantane cage is modified to a 3-hydroxy-adamantyl-glycine motif.[1]

-

C2-Modification: Saxagliptin features a methanopyrrolidine moiety fused to the adamantane core.[1] This fusion effectively creates a rigid, chiral 1,2-disubstituted system.

-

Structure-Activity Relationship (SAR): The chirality induced by the fused ring directs the nitrile "warhead" specifically to the catalytic serine of DPPIV.[1] An achiral analog (simple 2-substituted) loses 10-fold potency due to entropic penalties in the active site.

Part 4: Experimental Workflow Visualization

The following diagram details the decision tree for synthesizing chiral 2-substituted adamantanes, distinguishing between resolution and asymmetric synthesis.

Figure 2: Strategic workflow for accessing chiral adamantane scaffolds. Route A utilizes skeletal rearrangement, while Route B relies on biocatalytic sorting.

References

-

Chirality in Substituted Adamantane. Filo. (2025).[2] Retrieved from [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH. (2023). Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - NIH. (2014). Retrieved from [Link]

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Science. (2016). Retrieved from [Link]

-

Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. (2017). Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Quantum Chemical Calculations for Adamantane Derivatives

Foreword: The Adamantane Enigma in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, represents a uniquely privileged scaffold in medicinal chemistry. Its distinctive diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that is highly sought after in the rational design of therapeutic agents. From the early antiviral applications of amantadine to the neuroprotective effects of memantine, the adamantane cage has consistently demonstrated its value in modulating biological activity.[1] However, harnessing the full potential of this versatile scaffold requires a deep, quantitative understanding of its behavior at the molecular level. This is where the power of quantum chemical calculations comes to the forefront.

This technical guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a mere recitation of methods to provide a field-proven perspective on why and how to apply quantum chemical calculations to adamantane derivatives. We will explore the causal relationships between computational choices and the accuracy of predicted properties, offering a self-validating framework for robust and reliable in silico analysis. Our goal is to empower you to leverage these powerful computational tools to accelerate the discovery and optimization of next-generation adamantane-based therapeutics.

The Rationale: Why Quantum Mechanics is Essential for Adamantane Derivatives

The adamantane moiety's unique properties, while advantageous, also present challenges for traditional computational approaches like molecular mechanics (MM). The rigidity of the cage can lead to difficulties in conformational sampling, and the subtle interplay of electronic effects that govern its interactions with biological targets can be difficult to capture with classical force fields. Quantum mechanics (QM) provides a more fundamental and accurate description of these systems by solving the Schrödinger equation, albeit with necessary approximations.[2]

The primary motivations for employing QM calculations for adamantane derivatives include:

-

Accurate Geometric and Electronic Structures: QM methods provide highly reliable predictions of bond lengths, angles, and electronic charge distributions, which are fundamental to understanding molecular properties.

-

Prediction of Spectroscopic Properties: Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are crucial for experimental characterization. QM can predict these spectra with high accuracy, aiding in structure elucidation and validation.

-

Understanding Reactivity and Metabolism: QM can be used to calculate reaction energies and activation barriers, providing insights into potential metabolic pathways and the chemical reactivity of adamantane derivatives.[3]

-

Characterizing Intermolecular Interactions: The non-covalent interactions that govern drug-receptor binding can be accurately described and quantified using QM, offering a level of detail not achievable with classical methods.

The Computational Toolkit: Selecting the Right Tools for the Job

The landscape of quantum chemistry software and methods is vast. For the study of adamantane derivatives, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent balance of accuracy and computational cost.

Choosing the Right Density Functional

The choice of the exchange-correlation functional in DFT is critical and directly impacts the accuracy of the results. For hydrocarbon-rich structures like adamantane, a number of functionals have demonstrated reliable performance.

| Functional | Type | Strengths for Adamantane Derivatives | Considerations |

| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional that often provides a good starting point for geometry optimizations and electronic structure calculations.[4] | May not be the most accurate for non-covalent interactions without dispersion corrections. |

| PBE0-D3 | Hybrid GGA with Dispersion Correction | Offers improved accuracy for systems where van der Waals interactions are important, such as in drug-receptor complexes. The D3 correction is crucial.[4] | Slightly more computationally expensive than B3LYP. |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Generally provides high accuracy for a broad range of properties, including thermochemistry and non-covalent interactions.[5] | Can be more computationally demanding than standard hybrids. |

| M06-2X | Hybrid Meta-GGA | Known for its good performance with non-covalent interactions and systems with challenging electronic structures.[4][5] | Can sometimes be sensitive to the choice of integration grid. |

Expert Insight: For initial geometry optimizations of adamantane derivatives, B3LYP-D3 with a suitable basis set offers a robust and efficient starting point. For higher accuracy in electronic properties or interaction energies, ωB97X-D or PBE0-D3 are recommended.

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational cost.

| Basis Set Family | Description | Recommended Usage for Adamantane Derivatives |

| Pople Style (e.g., 6-31G(d), 6-311++G(d,p)) | A popular and widely used series of basis sets. The numbers indicate the number of functions used for core and valence electrons, and the symbols in parentheses denote the addition of polarization and diffuse functions. | 6-31G(d) is a good choice for initial geometry optimizations.[6] For more accurate single-point energy calculations or property predictions, 6-311++G(d,p) is recommended. |

| Correlation Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. | These are generally more accurate but also more computationally expensive. They are well-suited for high-accuracy benchmark calculations. |

| def2-SVP, def2-TZVP | A modern and well-balanced series of basis sets that often provide a good compromise between accuracy and cost. | def2-SVP is a reliable alternative to 6-31G(d) for optimizations, while def2-TZVP is excellent for more demanding calculations. |

Trustworthiness Check: Always perform a frequency calculation after a geometry optimization to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Core Experimental Protocols: A Step-by-Step Guide

The following protocols outline the key computational workflows for investigating adamantane derivatives. These are presented with the popular Gaussian software package in mind, but the principles are transferable to other quantum chemistry software.[7]

Workflow for Geometry Optimization and Electronic Structure Analysis

This fundamental workflow provides the optimized 3D structure and basic electronic properties of an adamantane derivative.

Caption: Workflow for geometry optimization and electronic structure analysis.

Step-by-Step Methodology:

-

Build the Initial Structure: Construct a 3D model of the adamantane derivative using a molecular editor such as GaussView or Avogadro.

-

Prepare the Input File: Create a Gaussian input file specifying the chosen functional and basis set (e.g., #p B3LYP/6-31G(d) opt freq). Include the molecular coordinates, charge, and spin multiplicity.

-

Run the Calculation: Submit the input file to Gaussian.

-

Analyze the Output:

-

Confirm normal termination of the job.

-

Check the frequency calculation results to ensure there are no imaginary frequencies.

-

Extract the optimized Cartesian coordinates.

-

Analyze the Mulliken or Natural Bond Orbital (NBO) population analysis to obtain atomic charges.

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic frontier orbitals.

-

Protocol for Predicting NMR Spectra

Computational prediction of NMR spectra is a powerful tool for structure verification.

Step-by-Step Methodology:

-

Optimized Geometry: Start with the optimized geometry of the adamantane derivative obtained from the workflow in section 3.1, preferably at a reasonable level of theory (e.g., B3LYP-D3/6-311G(d,p) including a solvent model).[8]

-

NMR Calculation Input: Create a new Gaussian input file using the optimized coordinates. The keyword line should specify the NMR calculation, for example: #p B3LYP/6-311++G(2d,p) GIAO NMR. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable results.

-

Reference Calculation: Perform the same NMR calculation for a reference compound, typically tetramethylsilane (TMS), at the exact same level of theory.

-

Calculate Chemical Shifts: The calculated chemical shift for a given nucleus (e.g., ¹³C or ¹H) is obtained by subtracting its calculated isotropic shielding value from the calculated isotropic shielding value of the corresponding nucleus in TMS.

-

δcalc = σTMS - σiso

-

Data Presentation: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 1-Adamantanol

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(2d,p)) |

| C1 (C-OH) | 68.5 | 69.2 |

| C3, C5, C7 | 36.4 | 37.1 |

| C2, C8, C9 | 31.1 | 31.8 |

| C4, C6, C10 | 45.7 | 46.5 |

Note: Calculated values are hypothetical and for illustrative purposes. Actual results will depend on the specific level of theory and software used. For accurate predictions, linear scaling factors derived from benchmarking studies can be applied.[8]

Protocol for Predicting UV-Vis Spectra using TD-DFT